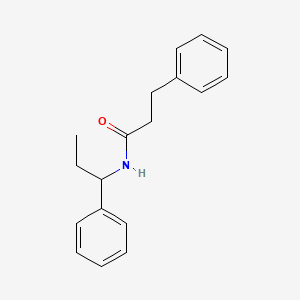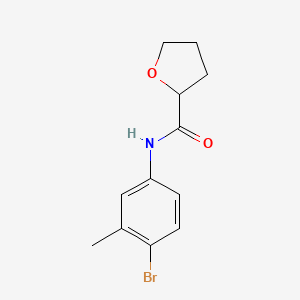![molecular formula C10H9N7S B4093208 1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole](/img/structure/B4093208.png)
1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
Übersicht
Beschreibung
1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a heterocyclic compound that contains both a tetrazole and a triazole ring.
Wirkmechanismus
Target of Action
The primary targets of 1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole, also known as CBKinase1_005174, are heme proteins . These proteins play a crucial role in various biological processes, including oxygen transport, electron transfer, and catalysis .
Mode of Action
This compound interacts with its targets by inhibiting the cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction results in the disruption of the synthesis of ergosterol, an essential component of the fungal cell membrane .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . The inhibition of cytochrome P-450-dependent 14α-demethylation of lanosterol disrupts this pathway, leading to a decrease in ergosterol production . The downstream effect is the disruption of the fungal cell membrane, which can lead to cell death .
Pharmacokinetics
Like other triazole derivatives, it is expected to have good oral bioavailability and metabolic stability .
Result of Action
The molecular effect of the compound’s action is the inhibition of the enzyme responsible for the 14α-demethylation of lanosterol . The cellular effect is the disruption of the fungal cell membrane due to decreased ergosterol production . This can lead to the death of the fungal cell .
Vorbereitungsmethoden
The synthesis of 1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield the propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative undergoes a cycloaddition reaction with an azide to form the desired triazole-tetrazole compound .
Analyse Chemischer Reaktionen
1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where the triazole ring can be replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures
Wissenschaftliche Forschungsanwendungen
1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is unique due to its combination of triazole and tetrazole rings. Similar compounds include:
1-phenyl-1H-tetrazole-5-thiol: Lacks the triazole ring but shares similar chemical properties.
1,2,4-triazole derivatives: These compounds have a triazole ring but may lack the tetrazole ring.
Imidazole derivatives: Structurally similar but contain an imidazole ring instead of a triazole ring .
This compound’s unique structure allows it to exhibit a broader range of biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
1-phenyl-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7S/c1-2-4-8(5-3-1)17-9(13-15-16-17)6-18-10-11-7-12-14-10/h1-5,7H,6H2,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFHYUIOUUONHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4093131.png)
![3-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4093146.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4093157.png)
![1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B4093158.png)
![1-benzyl-4-[3-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-5-yl]piperazine](/img/structure/B4093161.png)

![4-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4093187.png)
![8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4093189.png)
![1-({[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4093195.png)
![N-(1H-benzimidazol-2-yl)-2-[methyl-[(5-phenyl-1H-pyrazol-4-yl)methyl]amino]acetamide](/img/structure/B4093203.png)
![N-[4-(morpholine-4-sulfonyl)phenyl]oxolane-2-carboxamide](/img/structure/B4093217.png)
![1-(2-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4093221.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-methylpiperidine](/img/structure/B4093228.png)

